molecular formula C11H17NO2 B085505 N-Benzyldiethanolamine CAS No. 101-32-6

N-Benzyldiethanolamine

Cat. No. B085505
CAS RN: 101-32-6
M. Wt: 195.26 g/mol
InChI Key: MIZIOHLLYXVEHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylamines, including compounds structurally related to N-Benzyldiethanolamine, has been explored through various methods. A notable approach involves the direct amination of benzyl alcohols using an iron catalyst, showcasing a sustainable pathway to secondary and tertiary benzylamines, including the potential for N-Benzyldiethanolamine synthesis (Yan, Feringa, & Barta, 2016). Additionally, the modification of diethanolamine through reactions with benzyl chloride, as demonstrated in the synthesis of quaternary ammonium salts of N-methyldiethanolamine, provides insight into potential synthetic routes (Xue, 2002).

Molecular Structure Analysis

The study of molecular structures, particularly through spectroscopic methods such as IR, NMR, and MS, is crucial for understanding the properties of N-Benzyldiethanolamine. Research on derivatives of diethanolamine and benzylamines provides valuable insights into the molecular structure and potential functional groups present in N-Benzyldiethanolamine, facilitating the prediction of its behavior in chemical reactions (Xue, 2002).

Chemical Reactions and Properties

Benzylamines, including structures similar to N-Benzyldiethanolamine, participate in a variety of chemical reactions, such as N-debenzylation, highlighting the reactivity of the benzyl group in these compounds. Such reactions are pivotal for understanding the chemical behavior and potential applications of N-Benzyldiethanolamine (Cheng et al., 2009).

Scientific Research Applications

Safety And Hazards

N-Benzyldiethanolamine is air sensitive and should be stored under inert gas . The safety data sheet indicates that it can cause skin and eye irritation .

properties

IUPAC Name

2-[benzyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZIOHLLYXVEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143618
Record name Ethanol, 2,2'-(benzylimino)di-
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyldiethanolamine

CAS RN

101-32-6
Record name 2,2′-[(Phenylmethyl)imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-32-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-(benzylimino)di-
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Record name N-Benzyldiethanolamine
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Record name Ethanol, 2,2'-(benzylimino)di-
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Record name 2,2'-[(phenylmethyl)imino]bisethanol
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Synthesis routes and methods I

Procedure details

Bis(2-hydroxyethyl)amine (5 g) was dissolved in N,N-dimethylformamide (100 ml), added with benzyl bromide (6.52 ml) and potassium carbonate (8.657 g) and stirred at room temperature for 21 hours. The reaction mixture was added with water (200 ml) and extracted twice with dichloromethane (200 ml). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: dichloromethane:methanol=20:1→10:1) to obtain 7.631 g of the title compound. Yield: 75%.
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200 mL
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Yield
75%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Eisleb in Example 2 of U.S. Patent 2,167,351, issued July 25, 1939, shows the preparation of 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride, m.p. 259°-260° C., as an intermediate for normeperidine, namely, ethyl 4-phenylpiperidine-4-carboxylate, by first reacting benzyl chloride with N,N-bis(2-hydroxyethyl)amine to produce N,N-bis(2-hydroxyethyl)benzylamine, next reacting the latter compound with thionyl chloride to produce N,N-bis(2-chloroethyl)benzylamine and isolating it in free base form as "an oil of feebly brownish color"; and then heating N,N-bis(2-chloroethyl)benzylamine with benzyl cyanide (same as phenylacetonitrile) in toluene in the presence of sodium amide (same as sodamide).
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Synthesis routes and methods IV

Procedure details

In the process for preparing N,N-bis(2-chloroethyl)benzylamine by first reacting benzyl chloride with N,N-bis(2-hydroxyethyl)amine to produce N,N-bis(2-hydroxyethyl)benzylamine and then reacting N,N-bis(2-hydroxyethyl)benzylamine with thionvl chloride to produce N,N-bis(2-chloroethyl)benzylamine, the improvements which comprise adding about one molar equivalent of benzyl chloride to a warmed mixture containing about one molar equivalent of N,N-bis(2-hydroxyethyl)amine and about one molar equivalent of sodium carbonate, the addition rate of benzyl chloride being so as to maintain the exothermic reaction temperature at about 70° to 100° C.; maintaining the reaction temperature at about 70° to 100° C. for a short period; adding toluene to the reaction mixture; separating and drying the toluene solution containing N,N-bis(2-hydroxyethyl)benzylamine; adding said dry toluene solution to more than two molar equivalents of thionyl chloride heated to about 65°-75° C., the rate of addition being so as to maintain the reaction temperature at about 65°-75° C.; treating the reaction mixture with aqueous alkali; and, separating the toluene solution containing a substantially quantitative yield of the N,N-bis(2-chloroethyl)benzylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
이동엽, 조찬식, 김주의, 윤영주, 심상철… - Bulletin of the Korean …, 1996 - koreascience.kr
… Similar treatment of the anilines with N-benzyldiethanolamine or triisopropanolamine in place of triethanolamine also affords the indoles in good yields. An intermolecular alkyl group …
Number of citations: 21 koreascience.kr
RW Saalfrank, R Prakash, H Maid… - … A European Journal, 2006 - Wiley Online Library
… metal-centered, six-membered, mixed-valent, heterometallic wheels 1–3 of iron, manganese, and indium were prepared in a one-pot reaction from N-benzyldiethanolamine (H 2 L 1 ), …
NL Weinberg, EA Brown - The Journal of Organic Chemistry, 1966 - ACS Publications
… N-Benzyl-N-methylethanolamine and N-benzyldiethanolamine, in addition to oxazolidines, … The oxidation of N-benzyldiethanolamine (X) gave at least four products (vpc analysis) of …
Number of citations: 87 pubs.acs.org
GW Gokel, BJ Garcia - Tetrahedron Letters, 1977 - Elsevier
… N-Benzyldiethanolamine in the presence of sodium hydride in DMF reacts with tetraethyleneglycol ditosylate (25", 48 h) to afford, after chromatography (alumina, isopropanol-hexane …
Number of citations: 77 www.sciencedirect.com
NG Luk'yanenko, SS Basok, EY Kulygina… - Russian Journal of …, 2012 - Springer
… Bis-p-toluenesulfonates Ia–Ie were brought into reaction with N-benzyldiethanolamine in a two-phase system aromatic hydrocarbon–50% aqueous alkali in the presence of a …
Number of citations: 13 link.springer.com
SJ Hu, CK Bo, M Tomoi - Bulletin of the Korean Chemical Society, 1992 - koreascience.kr
… Monoazacrown ethers were prepared by debenzylation of N-benzylmonoazacrown ethers, obtained from the reaction of N-benzyldiethanolamine and oligoethylene glycol ditosylate. …
Number of citations: 3 koreascience.kr
JM Orban, TM Chapman, WR Wagner… - Journal of Polymer …, 1999 - Wiley Online Library
… This poly(urethane) is referred to as a “copoly(urethane)” because the synthesis utilized 2 diols—1 and an equimolar amount of N-benzyldiethanolamine 2—along with MDI in the …
Number of citations: 18 onlinelibrary.wiley.com
GP Yan, RX Zhuo, MY Xu, X Zhang, LY Li… - Polymer …, 2002 - Wiley Online Library
… ,7 dianhydride of diethylenetriaminepentaacetic acid (DTPAA),8 3-O-benzylglycerol (3-O-Bz-GLYC),9, 10 pentaerythritol monobenzaldehyde (S-BzA-PETO),11 N-benzyldiethanolamine …
Number of citations: 18 onlinelibrary.wiley.com
SC Shim, YZ Youn, DY Lee, TJ Kim… - Synthetic …, 1996 - Taylor & Francis
… On the other hand, the reaction using N-benzyldiethanolamine showed nearly the same yield of 1-methylindole as triethanolamine (run 4). The reaction could also be applied to many N-…
Number of citations: 26 www.tandfonline.com
Y Song, C Cheng, H Jing - Chemistry–A European Journal, 2014 - Wiley Online Library
… N-benzyldiethanolamine (10 mmol, 1.95 g) was dissolved in dry THF (100 mL) and added dropwise to the cooled system during 1 h. The ice-bath was then removed and the mixture …

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